molecular formula C20H19F2N5O2 B611791 Pimodivir CAS No. 1629869-44-8

Pimodivir

Numéro de catalogue: B611791
Numéro CAS: 1629869-44-8
Poids moléculaire: 399.4 g/mol
Clé InChI: JGPXDNKSIXAZEQ-SBBZOCNPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pimodivir est un médicament antiviral développé comme traitement de la grippe. Il agit en tant qu'inhibiteur de la protéine de base 2 de la polymérase du virus de la grippe. This compound a montré des résultats prometteurs dans les essais cliniques de phase II, bien que son développement clinique ait été interrompu fin 2021 en raison d'un manque d'avantage par rapport au traitement standard .

Applications De Recherche Scientifique

Phase 2b Studies

  • TOPAZ Trial : A pivotal Phase 2b study demonstrated that pimodivir significantly reduced viral load in adult patients with acute uncomplicated seasonal influenza A. The trial showed a statistically significant decrease in the area under the curve (AUC) for viral load when compared to placebo:
    • This compound 300 mg : Change in AUC viral load: -3.6
    • This compound 600 mg : Change in AUC viral load: -4.5
    • This compound 600 mg + Oseltamivir : Change in AUC viral load: -8.6
    • Placebo : Reference group .
  • OPAL Study : Another significant Phase 2 study evaluated this compound in combination with oseltamivir in hospitalized patients. Results indicated that while this compound did not show additional clinical benefits over standard care alone, it did demonstrate a shorter time to symptom resolution compared to placebo .

Efficacy Against Resistant Strains

This compound has shown effectiveness against various strains of influenza A, including those resistant to neuraminidase inhibitors and amantadine. In vitro studies have confirmed its potency against pandemic strains such as H1N1 and H7N9 .

Safety Profile

Across multiple studies, this compound has been generally well tolerated with mild to moderate adverse effects reported, primarily gastrointestinal issues such as diarrhea. Serious adverse events were rare, indicating a favorable safety profile for further development .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials assessing the efficacy of this compound compared to placebo and standard treatments:

StudyTreatment GroupViral Load Reduction (AUC)Time to Symptom Resolution (hours)Notes
TOPAZ TrialThis compound 600 mg + Oseltamivir-8.6Not specifiedSignificant reduction vs. placebo
OPAL StudyThis compound + Oseltamivir vs PlaceboNot specifiedThis compound: 72.45 vs Placebo: 94.15Shorter time to symptom resolution
Phase IIaVarious doses of this compoundSignificant reductionNot specifiedEffective against resistant strains

Future Directions and Conclusion

This compound represents a promising addition to the antiviral arsenal against influenza A, particularly as resistance to current therapies becomes more prevalent. Ongoing research aims to further elucidate its efficacy and safety profile, especially in high-risk populations and hospitalized patients.

The development of this compound is supported by various health authorities, including the Biomedical Advanced Research and Development Authority (BARDA), emphasizing its potential role in addressing public health challenges posed by influenza viruses . Continued clinical trials will be essential for determining its place in treatment protocols for influenza A infections.

Mécanisme D'action

Target of Action

Pimodivir primarily targets the Polymerase Basic Protein 2 (PB2) subunit of the influenza A virus . PB2 is a crucial component of the viral RNA polymerase complex, which is essential for the replication of the influenza virus .

Mode of Action

this compound acts as an inhibitor of the PB2 subunit. It prevents the PB2 subunit from binding to the 7-methyl GTP caps of host-capped mRNAs . This inhibition ultimately blocks the first step of viral gene transcription, thereby preventing the replication of the influenza A virus .

Biochemical Pathways

By inhibiting the PB2 subunit, this compound disrupts the normal function of the influenza A virus polymerase complex. This complex is responsible for transcribing and replicating the viral RNA, which is a crucial process in the viral life cycle . Therefore, the inhibition of PB2 by this compound effectively halts the replication of the influenza A virus.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in healthy volunteers . After single and multiple-dose administration of this compound, there was a 1.2- and 1.8-fold increase in maximum concentration (Cmax) and area under the curve (AUC), respectively, between Day 1 and Day 10 . These findings suggest that this compound exhibits dose-proportional pharmacokinetics, which can impact its bioavailability.

Result of Action

The primary result of this compound’s action is a significant reduction in the viral load of influenza A . This reduction is achieved by inhibiting the replication of the virus, thereby preventing the spread of infection within the host. Additionally, this compound has shown a trend for a shorter time to symptom resolution compared to placebo .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiviral drugs can affect its action. In a study, co-administration of this compound with oseltamivir, another antiviral drug, increased the maximum concentration (Cmax) of this compound by 31% . This compound had no effect on the pharmacokinetics of oseltamivir . This suggests that this compound can be used in combination with other antiviral drugs without adversely affecting their pharmacokinetic properties.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Pimodivir implique plusieurs étapes, notamment la formation du noyau bicyclo[2.2.2]octane et l'introduction de motifs de pyrimidine fluorée et de pyrrolo[2,3-b]pyridine. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées.

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela inclurait l'utilisation de réacteurs à haut rendement, de techniques de purification telles que la cristallisation ou la chromatographie et des mesures de contrôle qualité strictes pour garantir la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Pimodivir subit diverses réactions chimiques, notamment :

    Oxydation : L'introduction d'atomes d'oxygène dans la molécule.

    Réduction : L'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène.

    Substitution : Le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction spécifique mais impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés désoxygénés.

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets en inhibant la sous-unité de la protéine de base 2 de la polymérase du virus de la grippe A. Cette inhibition perturbe le processus de réplication virale, empêchant le virus de se multiplier et de se propager . Les cibles moléculaires comprennent le domaine de liaison au capuchon de la protéine de base 2 de la polymérase, qui est essentiel pour la synthèse de l'ARN viral .

Comparaison Avec Des Composés Similaires

Composés similaires

    Oseltamivir : Un autre médicament antiviral utilisé pour traiter la grippe en inhibant l'enzyme neuraminidase.

    Baloxavir marboxil : Inhibe l'activité endonucléase dépendante du capuchon de la polymérase du virus de la grippe.

    Favipiravir : Cible la ARN-polymérase dépendante de l'ARN du virus de la grippe.

Unicité de Pimodivir

This compound est unique dans son inhibition spécifique de la sous-unité de la protéine de base 2 de la polymérase, qui est différente des cibles d'autres médicaments antiviraux comme l'oseltamivir et le baloxavir marboxil . Ce mécanisme d'action unique fait de this compound un outil précieux pour l'étude des mécanismes de réplication et de résistance virales.

Activité Biologique

Pimodivir (JNJ-63623872) is a novel antiviral agent specifically designed to inhibit the polymerase basic protein 2 (PB2) subunit of the influenza A virus. This compound represents a significant advancement in the treatment of influenza, particularly in the context of rising resistance to traditional antiviral therapies. This article synthesizes current research findings, clinical trial data, and mechanistic insights into the biological activity of this compound.

This compound functions as a non-nucleoside inhibitor targeting the PB2 subunit of the influenza A virus polymerase complex. The binding of this compound to PB2 inhibits viral replication by obstructing the cap-binding pocket, which is crucial for viral mRNA synthesis. Structural studies have revealed that this compound stabilizes a transcriptionally inactive configuration of the polymerase, thus preventing effective viral transcription and replication .

Key Mechanistic Insights:

  • Cap-Binding Pocket Inhibition : this compound occupies the 7-methyl GTP cap-binding pocket, essential for mRNA capping.
  • Mid-Link Domain Interaction : It also interacts with the mid-link domain of PB2, promoting an inactive state that prevents transcription .
  • Resistance Mutations : Research has identified several mutations in PB2 that confer resistance to this compound, particularly in regions critical for its binding and function. Notable mutations include N510T and S514R, which affect the stability of the polymerase complex in the presence of the drug .

Clinical Efficacy

This compound has undergone several clinical trials to evaluate its efficacy and safety profile. The most notable studies include:

Phase 2b Topaz Trial

  • Objective : To assess the efficacy of this compound as monotherapy and in combination with oseltamivir.
  • Results : The trial demonstrated a significant reduction in viral load over seven days in patients treated with this compound compared to placebo. The combination therapy with oseltamivir showed even greater efficacy.
Treatment GroupChange in AUC Viral Load (day*log10 copies/mL)
This compound 300 mg vs placebo-3.6
This compound 600 mg vs placebo-4.5
This compound 600 mg + Oseltamivir vs placebo-8.6
This compound 600 mg + Oseltamivir vs this compound 600 mg-4.1
  • Safety Profile : The treatment was generally well tolerated, with mild to moderate diarrhea being the most common adverse event reported .

Human Challenge Study

  • Design : Healthy volunteers were inoculated with an influenza A virus strain and treated with various doses of this compound.
  • Findings : Results indicated a dose-dependent decrease in viral shedding and associated symptoms, supporting its potential as an effective antiviral agent against influenza A .

Resistance Mechanisms

Despite its efficacy, resistance to this compound has been observed, necessitating ongoing research into its mechanisms. Resistance mutations have been identified at several sites within PB2, including:

  • E188 and E195 : Located on an alpha-helix surface, these mutations suggest an adaptive response that may not directly involve this compound binding but rather affect overall polymerase stability and function .

Propriétés

IUPAC Name

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPXDNKSIXAZEQ-SBBZOCNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801028095
Record name Pimodivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629869-44-8
Record name Pimodivir [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimodivir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimodivir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801028095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIMODIVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.